molecular formula C22H23BrFN3O3S B3292272 4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide CAS No. 877648-56-1

4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide

Cat. No.: B3292272
CAS No.: 877648-56-1
M. Wt: 508.4 g/mol
InChI Key: VXBZGAAASMKVEQ-UHFFFAOYSA-N
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Description

This compound features a sulfonamide core linked to a bromobenzene group and a piperazine ring substituted with a 2-fluorophenyl moiety. The ethyl bridge incorporates a furan-2-yl group, contributing to its unique stereoelectronic profile.

Properties

IUPAC Name

4-bromo-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrFN3O3S/c23-17-7-9-18(10-8-17)31(28,29)25-16-21(22-6-3-15-30-22)27-13-11-26(12-14-27)20-5-2-1-4-19(20)24/h1-10,15,21,25H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBZGAAASMKVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 2-(4-(2-fluorophenyl)piperazin-1-yl) intermediate.

    Introduction of the Furan Group: The intermediate is then reacted with a furan-2-yl ethyl halide to introduce the furan group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-bromobenzenesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

  • Key Differences :
    • The sulfonamide is attached to a dihydrobenzodioxine ring instead of bromobenzene.
    • The fluorophenyl group is para-substituted rather than ortho.
  • Implications :
    • The dihydrobenzodioxine may enhance π-π stacking interactions but reduce hydrophobicity compared to bromobenzene.
    • Para-fluorine substitution on the phenyl ring could alter receptor binding kinetics compared to ortho-fluorine.

N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

  • Key Differences :
    • Acetamide replaces the sulfonamide group.
    • A methyl group is present on the bromophenyl ring.
  • Methyl substitution could improve metabolic stability but increase steric hindrance.

4-Chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide

  • Key Differences :
    • Chlorine replaces bromine and fluorine in the aryl groups.
    • Dual sulfonyl groups on the piperazine ring.
  • Implications :
    • Chlorine's smaller atomic size may reduce hydrophobic interactions compared to bromine.
    • Dual sulfonyl groups could enhance solubility but introduce steric challenges.

2-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-N′-[(E)-(2-fluorophenyl)methylene]acetohydrazide

  • Key Differences :
    • Hydrazide replaces the ethyl-furan bridge.
    • A methylene group links the fluorophenyl moiety.
  • Implications :
    • The hydrazide may introduce additional hydrogen-bonding sites, improving selectivity for specific enzymes.
    • The absence of a furan ring could diminish interactions with aromatic receptors.

Pharmacological and Physicochemical Comparisons

Electronic and Steric Effects

  • Bromine vs. Chlorine/Fluorine :
    • Bromine's larger size enhances van der Waals interactions but increases molecular weight (e.g., 589.1 g/mol in vs. 422.75 g/mol in ) .
    • Fluorine's electronegativity may improve binding to polar active sites.

Crystallographic and Stability Data

  • Crystal Packing :
    • Sulfonamide derivatives (e.g., ) exhibit intermolecular hydrogen bonding, stabilizing the lattice .
    • Bromine's presence may disrupt packing efficiency compared to smaller halogens.

Biological Activity

4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, which includes a piperazine ring and a sulfonamide group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several key functional groups:

  • Piperazine moiety : Known for its role in interacting with neurotransmitter receptors.
  • Sulfonamide group : Often involved in enzyme inhibition.
  • Furan ring : Contributes to the compound's overall reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as:

  • Receptors : The piperazine component allows binding to various neurotransmitter receptors, potentially modulating their activity.
  • Enzymes : The sulfonamide group may inhibit enzymatic functions, which is crucial for therapeutic applications in conditions like hypertension and neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that similar compounds could induce apoptosis in cancer cells, suggesting a promising avenue for cancer therapy .

Cardiovascular Effects

Research involving isolated rat heart models has shown that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance. For example, compounds similar to this compound exhibited a decrease in perfusion pressure over time, indicating potential cardiovascular benefits .

Table 1: Summary of Biological Activities

Activity Effect Observed Reference
AnticancerInduction of apoptosis in cancer cell lines
CardiovascularDecrease in perfusion pressure
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study: Anticancer Evaluation

A study conducted on various sulfonamide derivatives demonstrated that modifications to the benzene ring significantly influenced anticancer activity. Compounds with similar structural features to this compound showed varying degrees of cytotoxicity against tumor cell lines, emphasizing the importance of structural optimization in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide

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